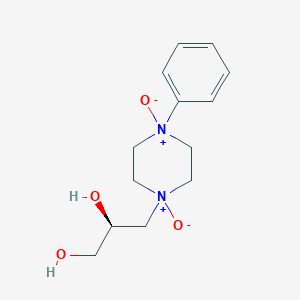
(S)-(-)-Dropropizine N,N-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-Dropropizine N,N-Dioxide is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is a derivative of dropropizine, which is known for its antitussive (cough suppressant) properties
Vorbereitungsmethoden
The synthesis of (S)-(-)-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,N-dioxide functional group. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
(S)-(-)-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or degradation products.
Reduction: Reduction reactions can revert the N,N-dioxide group back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-dioxide group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Dropropizine N,N-Dioxide has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantioenriched compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of respiratory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (S)-(-)-Dropropizine N,N-Dioxide involves its interaction with specific molecular targets. The N,N-dioxide group can act as a Lewis base, coordinating with metal ions and activating them for catalytic reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(S)-(-)-Dropropizine N,N-Dioxide can be compared with other similar compounds such as:
Dropropizine: The parent compound, known for its antitussive properties.
N,N-Dioxide Ligands: A class of compounds used in asymmetric catalysis, known for their ability to form stable complexes with metal ions.
Spirocyclic Oxindoles: Compounds with similar structural features and applications in medicinal chemistry
Eigenschaften
Molekularformel |
C13H20N2O4 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(2S)-3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-,14?,15?/m0/s1 |
InChI-Schlüssel |
ORQHBRZAGJIZCU-NFOMZHRRSA-N |
Isomerische SMILES |
C1C[N+](CC[N+]1(C[C@@H](CO)O)[O-])(C2=CC=CC=C2)[O-] |
Kanonische SMILES |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)

![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
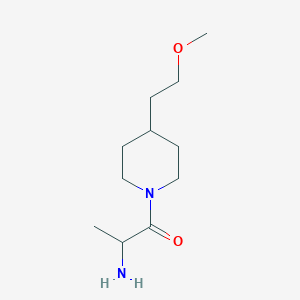
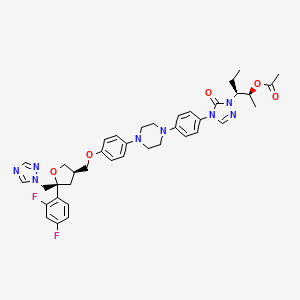

![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
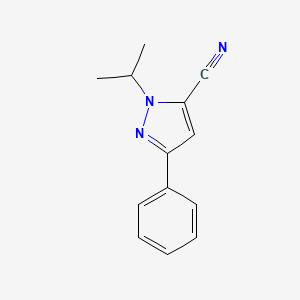
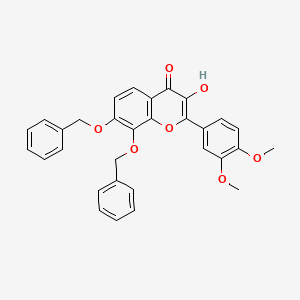
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
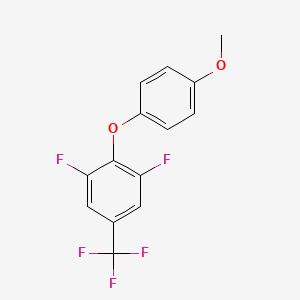
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
